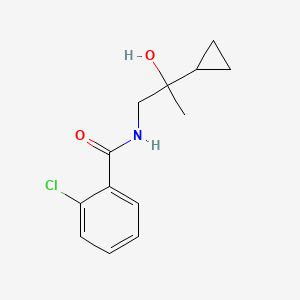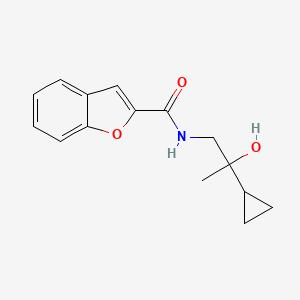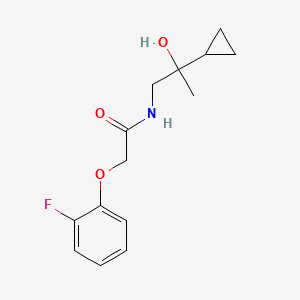
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide (CHPMSB) is an organic compound belonging to the class of compounds known as sulfonamides. It is a white crystalline solid that is soluble in water, alcohols, and ethers. CHPMSB is an important research tool in the field of organic chemistry, as it is used in the synthesis of various organic compounds. Its primary use is in the synthesis of pharmaceuticals, such as antibiotics, anti-cancer drugs, and other drugs.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide has a wide range of scientific research applications. It is used as a starting material in the synthesis of various organic compounds, including antibiotics, anti-cancer drugs, and other drugs. It is also used in the synthesis of polymers, such as polyurethanes and polyamides. This compound is also used in the synthesis of organic catalysts, such as palladium and ruthenium catalysts, which are used in organic synthesis.
Wirkmechanismus
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide acts as a catalyst in the synthesis of organic compounds. It catalyzes the reaction of two substrates, such as aldehydes and ketones, to form a new compound. The reaction occurs through a nucleophilic substitution reaction, in which the nucleophile (the this compound molecule) attacks the electrophile (the substrate molecule). This results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It also has anti-inflammatory and anti-bacterial properties. It has been used to treat bacterial infections, such as urinary tract infections, and has been shown to be effective in treating certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive starting material, and it is easy to obtain. It is also a relatively stable compound and does not decompose easily. However, it is also a relatively reactive compound and can react with other compounds in the reaction mixture. It is also sensitive to light, so it should be stored in a dark environment.
Zukünftige Richtungen
The future of N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is promising. It has a wide range of applications in the synthesis of organic compounds, and its use in the synthesis of pharmaceuticals is likely to increase in the future. It is also being explored for its potential use in the synthesis of polymers, such as polyurethanes and polyamides, and catalysts, such as palladium and ruthenium catalysts. Additionally, its potential use in the treatment of cancer and other diseases is being investigated. Finally, its potential use in the development of new drugs and other compounds is being explored.
Synthesemethoden
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is synthesized from the reaction of benzamide and 2-cyclopropyl-2-hydroxypropyl methyl sulfide in the presence of an acid catalyst. The reaction is carried out at room temperature and the reactants are mixed in a 1:1 molar ratio. The reaction is complete in approximately 1 hour and yields a white crystalline solid.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-14(17,10-7-8-10)9-15-13(16)11-5-3-4-6-12(11)18-2/h3-6,10,17H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZKBUMRUBSTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6488390.png)
![2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione hydrochloride](/img/structure/B6488392.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488401.png)
![1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488407.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6488418.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)

![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)


![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)
![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)
